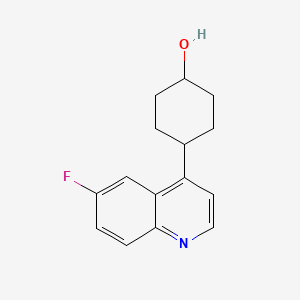

trans-4-(6-Fluoro-4-quinolyl)cyclohexanol

Description

trans-4-(6-Fluoro-4-quinolyl)cyclohexanol: is a chemical compound with the molecular formula C15H16FNO and a molecular weight of 245.29 g/mol . It is a useful research chemical, often employed as a building block in various chemical syntheses.

Properties

Molecular Formula |

C15H16FNO |

|---|---|

Molecular Weight |

245.29 g/mol |

IUPAC Name |

4-(6-fluoroquinolin-4-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C15H16FNO/c16-11-3-6-15-14(9-11)13(7-8-17-15)10-1-4-12(18)5-2-10/h3,6-10,12,18H,1-2,4-5H2 |

InChI Key |

DMWPLRTUBFJOQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=C3C=C(C=CC3=NC=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(6-Fluoro-4-quinolyl)cyclohexanol typically involves the reaction of 6-fluoro-4-quinoline with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-(6-Fluoro-4-quinolyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The compound can participate in substitution reactions, where the fluoro group or the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

trans-4-(6-Fluoro-4-quinolyl)cyclohexanol is characterized by its unique structure, which combines a cyclohexanol moiety with a fluorinated quinoline derivative. The presence of the fluorine atom enhances the compound's biological activity, making it a candidate for various therapeutic applications.

Structural Formula

The structural formula can be represented as follows:

Immunomodulatory Effects

One of the primary applications of this compound is in the field of immunology. Research has indicated that compounds similar to this one can modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune response regulation. This modulation is crucial for developing treatments for cancer and autoimmune diseases .

Case Study: Cancer Treatment

A patent (CA 2964290) describes the use of compounds like this compound in treating cancer-related disorders. The study outlines how these compounds inhibit IDO activity, thereby enhancing anti-tumor immunity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of quinoline compounds can exhibit significant antibacterial and antifungal activities, suggesting that this compound may be effective against various pathogens .

Neuroprotective Effects

Recent research indicates potential neuroprotective effects of quinoline derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may help reduce oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Applications

Table 2: Comparative Efficacy of Related Compounds

Mechanism of Action

The mechanism of action of trans-4-(6-Fluoro-4-quinolyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the quinoline moiety play crucial roles in its binding affinity and activity . The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

- 4-(6-Fluoroquinolin-4-yl)cyclohexan-1-ol

- 6-Fluoro-4-quinoline derivatives

Comparison: trans-4-(6-Fluoro-4-quinolyl)cyclohexanol is unique due to its specific stereochemistry and the presence of both the fluoro group and the quinoline moiety. These features contribute to its distinct chemical and biological properties compared to other similar compounds .

Biological Activity

trans-4-(6-Fluoro-4-quinolyl)cyclohexanol is a compound of growing interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexanol moiety substituted with a fluorinated quinoline ring. The presence of the fluorine atom is significant as it often enhances the biological activity of compounds by improving their binding affinity to biological targets and altering their pharmacokinetic properties.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antiviral activities, particularly against plant viruses like Tobacco Mosaic Virus (TMV). For instance, certain derivatives have shown effective protection rates exceeding those of established antiviral agents such as Ribavirin.

Table 1: Antiviral Activity Against TMV

| Compound | EC50 (μg/mL) | Protection Activity (%) |

|---|---|---|

| Compound M | 138.1 | 68.6 ± 7.7 |

| Compound M2 | 154.8 | 72.3 ± 5.2 |

| Ribavirin | 436.0 | 51.8 ± 2.3 |

The above table summarizes the effective concentrations (EC50) and protective activities of selected compounds against TMV, indicating that derivatives containing the quinoline structure may enhance antiviral efficacy .

Anticancer Activity

In addition to its antiviral properties, this compound and its analogs have been evaluated for their anticancer potential. A study focusing on flavonoids showed that certain synthesized compounds exhibited significant inhibitory effects on human non-small cell lung cancer (A549) cells, with some demonstrating lower IC50 values than the standard chemotherapeutic agent 5-fluorouracil.

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |

| Compound 6k | 3.14 ± 0.29 | Induces apoptosis via caspase activation |

| 5-Fluorouracil | 4.98 ± 0.41 | Standard chemotherapy agent |

The data indicates that compounds derived from similar structures may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the molecular structure significantly influence the biological activity of this compound. The introduction of halogen atoms, particularly fluorine, at specific positions on the quinoline ring enhances both antiviral and anticancer activities by improving binding interactions with target proteins and increasing lipophilicity, which facilitates cell membrane penetration .

Case Studies

- Antiviral Efficacy : A study evaluated a series of thioquinazoline derivatives against TMV, finding that certain compounds with structural similarities to this compound exhibited superior protective activities compared to traditional antiviral agents .

- Cancer Cell Inhibition : Research on flavonoid derivatives indicated that compounds with similar functional groups effectively inhibited A549 cell proliferation through apoptosis induction, suggesting potential therapeutic applications in lung cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.